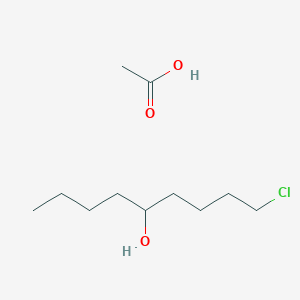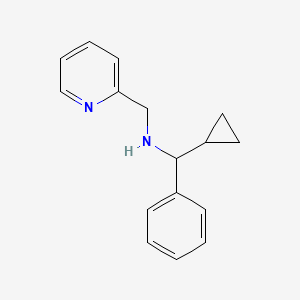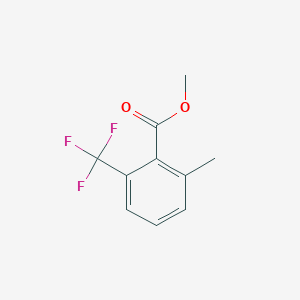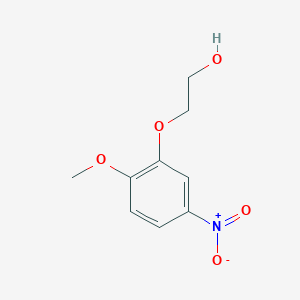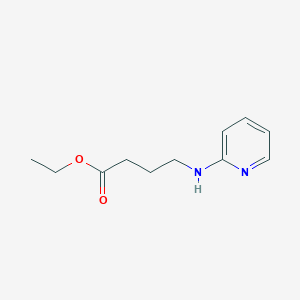
Ethyl 4-(pyridin-2-ylamino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(pyridin-2-ylamino)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring attached to an amino group, which is further connected to a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-(pyridin-2-ylamino)butanoate can be synthesized through a multi-step process. One common method involves the reaction of 2-aminopyridine with ethyl acrylate under nitrogen protection. The reaction is typically carried out in anhydrous ethanol with trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at temperatures between 120-160°C for 16-20 hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The raw materials, such as 2-aminopyridine and ethyl acrylate, are readily available and cost-effective, making the industrial production economically viable .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(pyridin-2-ylamino)butanoate undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Various alkyl halides or acyl chlorides can be used as reagents.
Major Products
Hydrolysis: Produces 4-(pyridin-2-ylamino)butanoic acid and ethanol.
Reduction: Yields 4-(pyridin-2-ylamino)butanol.
Substitution: Forms various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 4-(pyridin-2-ylamino)butanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: The compound is utilized in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-(pyridin-2-ylamino)butanoate involves its interaction with specific molecular targets. The pyridine ring and amino group allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparación Con Compuestos Similares
Ethyl 4-(pyridin-2-ylamino)butanoate can be compared with other similar compounds, such as:
Ethyl 3-(pyridin-2-ylamino)propanoate: Similar structure but with a shorter carbon chain.
Ethyl 2-(pyridin-2-ylamino)acetate: Contains an even shorter carbon chain.
Mthis compound: Similar structure but with a methyl ester group instead of ethyl.
These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their carbon chain length and ester groups.
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
ethyl 4-(pyridin-2-ylamino)butanoate |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)7-5-9-13-10-6-3-4-8-12-10/h3-4,6,8H,2,5,7,9H2,1H3,(H,12,13) |
Clave InChI |
GQLVFQOJSHSIKX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCNC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


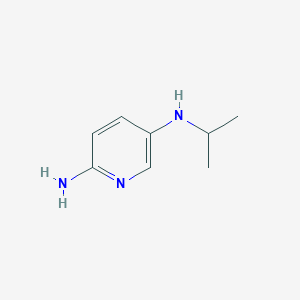
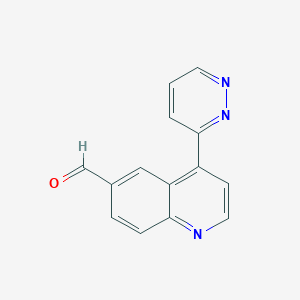

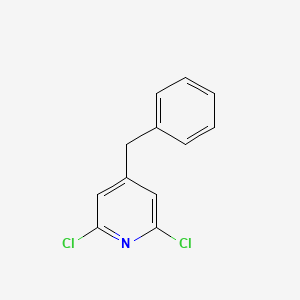
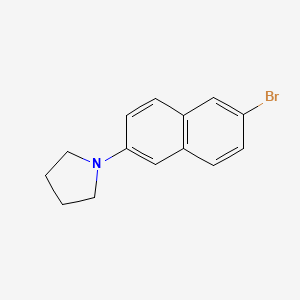
![Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate](/img/structure/B13880080.png)

